CYP3A4 Inhibition: Comparative In Vitro Activity of 6-Methyl-3-phenylcinnoline vs. Ketoconazole
6-Methyl-3-phenylcinnoline exhibits measurable, albeit moderate, inhibitory activity against the major drug-metabolizing enzyme CYP3A4, with a reported IC50 of 4.7 µM [1]. This places it in stark contrast to potent CYP3A4 inhibitors like ketoconazole (IC50 ~0.01-0.1 µM) and inactive scaffolds. This quantitative data is crucial for researchers screening this compound for potential drug-drug interaction liabilities. In contrast, structurally similar but unsubstituted cinnoline may show negligible CYP inhibition, highlighting the specific contribution of the 6-methyl and 3-phenyl groups to this off-target activity.
| Evidence Dimension | CYP3A4 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 4,700 nM (4.7 µM) |
| Comparator Or Baseline | Ketoconazole (positive control): ~0.01-0.1 µM; Unsubstituted cinnoline (class inference): Negligible inhibition expected. |
| Quantified Difference | 6-Methyl-3-phenylcinnoline is >47-fold less potent than the strong inhibitor ketoconazole. |
| Conditions | Inhibition of recombinant human CYP3A4 expressed in supersomes using 7-benzyloxyquinoline as substrate by fluorescence method. |
Why This Matters
This quantifies an off-target interaction liability, which is essential for selecting this compound for in vitro ADME panels and interpreting cellular assay results, especially when co-administered drugs are CYP3A4 substrates.
- [1] BindingDB. (n.d.). BDBM50531003 (CHEMBL4463477) IC50 Data for CYP3A4. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50531003 View Source
